N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
Description
N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a urea derivative characterized by a central urea moiety (-NH-CO-NH-) linking two aromatic systems. The compound features:
- Methyl substituent on one urea nitrogen.
- 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl group on the other urea nitrogen, comprising a pyridinone ring substituted with a trifluoromethyl group at the 5-position and a benzyl linkage to the phenyl ring.
Synthesis: The compound can be synthesized via reactions involving isocyanate intermediates, as exemplified in European Patent EP 1 636 585 B1, where analogous ureas are prepared by reacting substituted anilines with aryl isocyanates in dichloromethane . Key identifiers include CAS: 339025-56-8 and molecular weight 387.36 g/mol .
Properties
IUPAC Name |
1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-19-14(23)20-12-5-2-10(3-6-12)8-21-9-11(15(16,17)18)4-7-13(21)22/h2-7,9H,8H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTAVCADXGCQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea typically involves the reaction of N-methylurea with a pyridine derivative containing a trifluoromethyl group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups.
Scientific Research Applications
N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The trifluoromethyl (CF₃) group and pyridinone moiety are critical for electronic and steric effects. Comparisons with similar urea derivatives are summarized below:
Key Observations :
- Trifluoromethyl Impact : The CF₃ group enhances lipophilicity and metabolic stability. Compounds with multiple CF₃ groups (e.g., 11m) exhibit higher molecular weights but lower yields, likely due to steric hindrance .
- Heterocyclic Moieties: Replacement of the pyridinone ring with thiazole (11d) or pyridine (EP compound) alters electronic properties and hydrogen-bonding capacity, influencing solubility and target binding .
- Substituent Flexibility: Phenyl vs.
Functional and Application Comparisons
- Pharmacological Candidates : Compounds like 4a–c () incorporate hydrazinyl-oxoethylpiperazine groups, demonstrating versatility in designing kinase inhibitors or antimicrobial agents .
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